2,4-Bis(2-fluorophenyl)pyridine
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Overview
Description
2,4-Bis(2-fluorophenyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of two fluorophenyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-fluorophenyl)pyridine typically involves the reaction of 2-fluorobenzaldehyde with pyridine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and bases like sodium carbonate or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(2-fluorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2,4-Bis(2-fluorophenyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Bis(2-fluorophenyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but different applications.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another fluorinated bipyridine with distinct properties and uses.
Uniqueness
2,4-Bis(2-fluorophenyl)pyridine is unique due to the presence of two fluorophenyl groups, which impart specific electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H11F2N |
---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
2,4-bis(2-fluorophenyl)pyridine |
InChI |
InChI=1S/C17H11F2N/c18-15-7-3-1-5-13(15)12-9-10-20-17(11-12)14-6-2-4-8-16(14)19/h1-11H |
InChI Key |
SSRMTMIFSZOENI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C3=CC=CC=C3F)F |
Origin of Product |
United States |
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